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molecular formula C10H14O3 B3055169 [3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol CAS No. 6327-85-1

[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol

Cat. No. B3055169
M. Wt: 182.22 g/mol
InChI Key: IFGNAVHGUKSSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551453B2

Procedure details

To a solution of 2,6-bis(hydroxymethyl)-p-cresol (1) (250 g, 1.48 mol), NaOH pellet (90 g, 2.25 mol) in water (2 L), dimethyl sulfate (105 g, 0.84 mol) was added slowly while stirring. The temperature of the reaction mixture was maintained below 40° C. during dimethyl sulfate addition. Copious white precipitate formed upon standing overnight, the white product (150 g) was collected by filtration as the first crop. Dimethyl sulfate (31 g, 0.25 mol) was added to the mother liquor, and the mixture was stirred at room temperature for 5 days. During this time the volume of the mother liquor was reduced to half of its original volume and 70 g of product was collected as the second crop by filtration. Total yield, 220 g (81%).
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
70 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:8]([OH:9])=[C:7]([CH2:10][OH:11])[CH:6]=[C:5]([CH3:12])[CH:4]=1.[OH-].[Na+].S(OC)(O[CH3:19])(=O)=O>O>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH3:12])[CH:6]=[C:7]([CH2:10][OH:11])[C:8]=1[O:9][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
OCC1=CC(=CC(=C1O)CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
105 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
31 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
product
Quantity
70 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Copious white precipitate formed
FILTRATION
Type
FILTRATION
Details
the white product (150 g) was collected by filtration as the first crop
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 5 days
Duration
5 d
FILTRATION
Type
FILTRATION
Details
was collected as the second crop by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCC1=C(C(=CC(=C1)C)CO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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